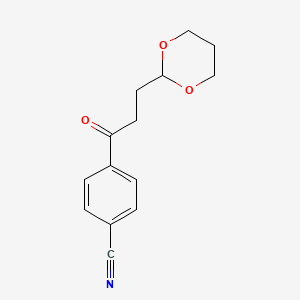

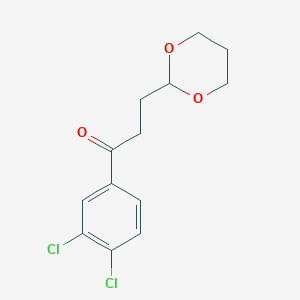

![molecular formula C18H23NO7 B1326420 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1135201-25-0](/img/structure/B1326420.png)

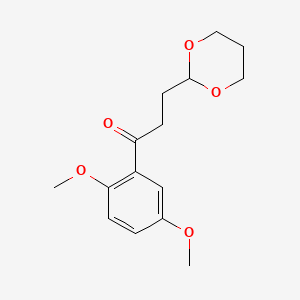

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid” is a useful organic compound for research related to life sciences . The catalog number is T66636 and the CAS number is 1378388-16-9 .

Molecular Weight and Formula The molecular weight of this compound is 259.302 and its formula is C12H21NO5 .

Scientific Research Applications

Asymmetric Hydrogenations

This compound is involved in the development of highly effective asymmetric hydrogenations. Takahashi and Achiwa (1989) described the preparation of a related complex, highlighting its utility in asymmetric hydrogenations of certain derivatives to achieve precise control over product stereochemistry Takahashi & Achiwa, 1989.

Structural Characterization

Yuan et al. (2010) provided detailed structural insights into a similar compound through X-ray crystallography, emphasizing the importance of molecular conformation and intermolecular interactions in determining the physical and chemical properties of such compounds Yuan et al., 2010.

Spin Interaction Studies

Research on zinc complexes of Schiff and Mannich bases, incorporating tert-butyl and methoxy groups similar to the query compound, has been conducted to understand spin interactions in octahedral zinc complexes. This work contributes to the field of coordination chemistry and provides insights into the electronic properties of such complexes Orio et al., 2010.

Selectivity in Chemical Reactions

Bodanszky & Bodanszky (2009) explored methods to improve selectivity in chemical reactions involving tert-butyloxycarbonyl groups. Their work is crucial for synthesizing peptides and other complex molecules where selective deprotection is required Bodanszky & Bodanszky, 2009.

Synthetic Methodologies

Various studies have been conducted on the synthesis of complex molecules using tert-butoxycarbonyl protected intermediates. These methodologies are critical for the development of new pharmaceuticals and materials Wang et al., 2015.

properties

IUPAC Name |

(2S,4S)-4-(4-methoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-18(2,3)26-17(23)19-10-13(9-14(19)15(20)21)25-12-7-5-11(6-8-12)16(22)24-4/h5-8,13-14H,9-10H2,1-4H3,(H,20,21)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMPQDOFNHHSGW-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

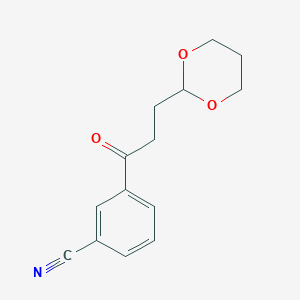

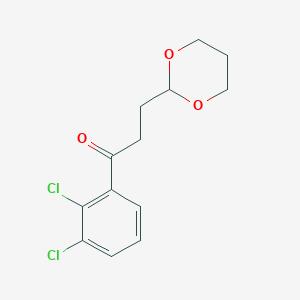

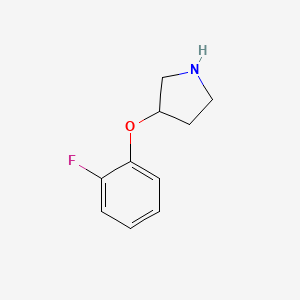

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

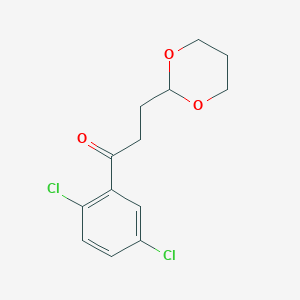

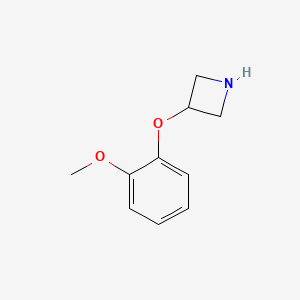

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)